6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde
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Overview
Description
6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2OS It is characterized by the presence of a pyridine ring substituted with a pyrrolidine ring and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions.
Attachment to the Pyridine Ring: The final step involves the coupling of the pyrrolidine and methylsulfanyl-substituted intermediates to the pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aldehyde group, converting it to the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine and pyridine rings play a crucial role in its binding affinity and specificity. The methylsulfanyl group may contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
- 6-(1-Pyrrolidinyl)nicotinaldehyde
- 6-(1-Pyrrolidinyl)pyridine-3-carboxaldehyde
- 3-Pyridinecarboxaldehyde, 6-(1-pyrrolidinyl)-
Comparison: 6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H14N2OS |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
6-(3-methylsulfanylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-4-5-13(7-10)11-3-2-9(8-14)6-12-11/h2-3,6,8,10H,4-5,7H2,1H3 |
InChI Key |
GGAKDDIAMKMJDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCN(C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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